Home > Products > Screening Compounds P129630 > 6,6-Di-O-maltosyl-beta-cyclodextrin
6,6-Di-O-maltosyl-beta-cyclodextrin - 107035-66-5

6,6-Di-O-maltosyl-beta-cyclodextrin

Catalog Number: EVT-1580522
CAS Number: 107035-66-5
Molecular Formula: C66H110O55
Molecular Weight: 1783.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,6-Di-O-maltosyl-beta-cyclodextrin is a modified cyclodextrin derived from beta-cyclodextrin through the enzymatic addition of maltose units. Cyclodextrins are cyclic oligosaccharides formed from glucose monomers, known for their ability to form inclusion complexes with various guest molecules, enhancing solubility and stability. The specific compound 6,6-Di-O-maltosyl-beta-cyclodextrin exhibits unique properties that make it valuable in various scientific applications, particularly in the pharmaceutical and food industries.

Source

This compound is synthesized enzymatically from beta-cyclodextrin using specific glycosyltransferases. The enzyme Trehalose-6-phosphate synthase from Sulfolobus solfataricus has been identified as effective in catalyzing the transglycosylation reaction necessary for its formation. The process typically involves maltosyl-beta-cyclodextrin as a substrate, which undergoes transglycosylation to yield 6,6-Di-O-maltosyl-beta-cyclodextrin .

Classification

6,6-Di-O-maltosyl-beta-cyclodextrin is classified as a glycoside and a cyclodextrin derivative. It belongs to a group of modified cyclodextrins that possess enhanced solubility and biocompatibility compared to their parent compounds. This classification highlights its potential for use in various applications where improved solubility and complexation properties are desired.

Synthesis Analysis

Methods

The synthesis of 6,6-Di-O-maltosyl-beta-cyclodextrin is primarily achieved through an enzymatic process involving transglycosylation reactions. The key steps include:

  1. Preparation of Maltosyl-beta-Cyclodextrin: Initially, maltosyl-beta-cyclodextrin is synthesized using the reverse synthesis capability of enzymes like pullulanase.
  2. Transglycosylation Reaction: The enzyme TreX catalyzes the transfer of maltosyl units from maltosyl-beta-cyclodextrin to beta-cyclodextrin, resulting in the formation of 6,6-Di-O-maltosyl-beta-cyclodextrin .
  3. Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) and gel filtration chromatography to isolate the desired compound from by-products.

Technical Details

  • Enzyme Specificity: TreX shows specificity for branched glucosyl chains larger than degree of polymerization two (DP2), facilitating the selective formation of 6,6-Di-O-maltosyl-beta-cyclodextrin without significant side reactions .
  • Reaction Conditions: Optimal conditions for the reaction include specific pH levels, temperatures, and enzyme concentrations that enhance yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 6,6-Di-O-maltosyl-beta-cyclodextrin consists of a beta-cyclodextrin core with two maltose units attached via alpha-1,6-glycosidic linkages at positions 6 of the glucose residues. This modification alters the cavity size and chemical properties of the cyclodextrin, enabling it to form inclusion complexes with a variety of guest molecules.

Data

  • Molecular Weight: The molecular weight is approximately 1459.27 g/mol.
  • NMR Analysis: Nuclear magnetic resonance (NMR) spectroscopy has been utilized to confirm the structure and purity of the synthesized compound .
Chemical Reactions Analysis

Reactions

The primary reaction involved in the synthesis of 6,6-Di-O-maltosyl-beta-cyclodextrin is transglycosylation:

Maltosyl beta Cyclodextrin+Beta CyclodextrinTreX6 6 Di O maltosyl beta Cyclodextrin\text{Maltosyl beta Cyclodextrin}+\text{Beta Cyclodextrin}\xrightarrow{\text{TreX}}\text{6 6 Di O maltosyl beta Cyclodextrin}

Technical Details

  • Mechanism: The enzyme catalyzes the transfer of maltose units by forming an alpha-1,6-glucosidic bond between the hydroxyl groups at position six on beta-cyclodextrins.
  • Inhibition Studies: Research indicates that beta-cyclodextrin acts as a mixed-type inhibitor in this reaction, suggesting careful control over substrate concentrations is necessary for optimal yields .
Mechanism of Action

The mechanism by which 6,6-Di-O-maltosyl-beta-cyclodextrin functions involves its ability to form inclusion complexes with various hydrophobic compounds. This property enhances solubility and bioavailability:

  1. Complex Formation: The hydrophobic guest molecules enter the hydrophobic cavity of the cyclodextrin.
  2. Stabilization: This encapsulation stabilizes the guest compound in aqueous solutions, making it more bioavailable for pharmacological applications.
  3. Cholesterol Interaction: Studies have shown that this compound can modulate cholesterol levels in cells by forming inclusion complexes that facilitate cholesterol transport and metabolism .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Exhibits improved solubility in water compared to its parent beta-cyclodextrin due to additional maltose units.

Chemical Properties

Relevant Data or Analyses

Studies have demonstrated that 6,6-Di-O-maltosyl-beta-cyclodextrin can significantly enhance the solubility of poorly soluble drugs when used in formulations .

Applications

Scientific Uses

The primary applications of 6,6-Di-O-maltosyl-beta-cyclodextrin include:

  • Pharmaceutical Formulations: Used to improve drug solubility and bioavailability in injectable formulations.
  • Food Industry: Employed as a food additive to enhance flavor stability and solubility of nutrients.
  • Research Applications: Utilized in studies focusing on drug delivery systems and cholesterol metabolism due to its unique interaction properties with lipids .
Enzymatic and Chemoenzymatic Synthesis Methodologies

Transglycosylation Reactions Mediated by TreX Debranching Enzymes

The enzymatic synthesis of 6,6'-di-O-maltosyl-β-cyclodextrin ((G₂)₂-β-CD) is achieved through a highly specific transglycosylation reaction catalyzed by TreX, a thermostable debranching enzyme isolated from the archaeon Sulfolobus solfataricus P2. This enzyme exclusively recognizes maltosyl-β-cyclodextrin (G₂-β-CD) as a substrate, demonstrating no activity toward glucosyl-β-CD or linear maltooligosaccharides smaller than DP2 (degree of polymerization 2). TreX cleaves the α-1,6-glycosidic linkage of one G₂-β-CD molecule and transfers the maltosyl residue to the C6-hydroxyl position of a second G₂-β-CD acceptor molecule. This results in the formation of di-O-α-maltosyl-β-cyclodextrin with branch points at the 6¹,6³- or 6¹,6⁴-positions [1] [4] [5].

Crucially, radiolabeling studies using [¹⁴C]-maltose confirmed that the reaction proceeds exclusively via intermolecular transglycosylation rather than condensation. When incubated with [¹⁴C]-maltose and unlabeled G₂-β-CD, TreX produced no radiolabeled (G₂)₂-β-CD, eliminating the possibility of direct maltose incorporation into the product. The reaction exhibits optimal activity at 70°C and pH 5.5 (50 mM sodium acetate buffer), leveraging the enzyme’s thermostability for efficient conversion [1] [5].

Table 1: Key Characteristics of TreX-Catalyzed Synthesis of (G₂)₂-β-CD

ParameterValue/ConditionSignificance
Substrate SpecificityG₂-β-CD (DP ≥ 2)No activity on glucosyl-β-CD or shorter chains
Reaction MechanismIntermolecular transglycosylationConfirmed via [¹⁴C]-maltose exclusion assay
Optimal Temperature70°CExploits thermostability of archaeal enzyme
Optimal pH5.5 (sodium acetate buffer)Maximizes enzymatic activity
Primary Linkage Formedα-1,6-glucosidic bondVerified by MALDI-TOF/MS and enzymatic hydrolysis

Optimization of Reaction Conditions for Branch-Specific Maltosyl Substitution

Achieving high regioselectivity (6¹,6³- and 6¹,6⁴-isomers) and yield in (G₂)₂-β-CD synthesis requires precise control of reaction parameters. A critical finding is the mixed-type inhibition of TreX by β-cyclodextrin (Kᵢ = 55.6 μmol/mL). β-CD competes with G₂-β-CD for the enzyme’s active site, reducing transglycosylation efficiency. Consequently, synthesis is significantly optimized by eliminating free β-CD from the reaction mixture. Using purified G₂-β-CD as the sole substrate enhances (G₂)₂-β-CD yields by minimizing competitive inhibition and shifting the reaction equilibrium toward the desired di-substituted product [1] [4].

Substrate concentration ratios further influence regioselectivity. A 10% (w/v) maltose and 2% (w/v) β-CD initial mixture primarily generates mono-substituted G₂-β-CD within 24 hours. Extended incubation (beyond 72 hours) facilitates the second transglycosylation step, yielding (G₂)₂-β-CD. HPLC analysis confirms the predominant formation of the 6¹,6³- and 6¹,6⁴-isomers, distinguishable by their retention times. Kinetic studies reveal that maintaining a G₂-β-CD concentration above 5% (w/v) is essential for driving the transglycosylation reaction toward di-substitution without significant hydrolytic byproduct formation [1] [5].

Comparative Analysis of Mono- vs. Di-Substituted Derivatives

The structural and functional differences between 6-O-α-maltosyl-β-cyclodextrin (G₂-β-CD) and di-O-α-maltosyl-β-cyclodextrin ((G₂)₂-β-CD) significantly impact their physicochemical behavior and biological interactions. Structurally, (G₂)₂-β-CD (MW: 1621.3 g/mol) possesses two maltosyl extensions attached via α-1,6-linkages, typically at the 6¹ and 6³/6⁴ positions, whereas G₂-β-CD (MW: 1459.3 g/mol) has a single maltose unit. This doubling of glycosidic branches profoundly alters cholesterol complexation dynamics. Solubility analyses reveal that (G₂)₂-β-CD forms higher-order inclusion complexes (Aᴘ-type phase solubility diagrams) with cholesterol, exhibiting exponential solubility increases with concentration. In contrast, G₂-β-CD typically forms 1:1 complexes (Aʟ-type diagrams) [3] [9].

Functionally, (G₂)₂-β-CD demonstrates superior efficacy in restoring lipid homeostasis in cellular models of Niemann-Pick Type C disease. In Npc1-deficient cells, (G₂)₂-β-CD reduces lysosomal free cholesterol accumulation 2.3-fold more effectively than equimolar G₂-β-CD. It also uniquely enhances the synthesis of esterified cholesterols (ECs) and long-chain fatty acids (LCFAs) by facilitating cholesterol mobilization from lysosomes to the endoplasmic reticulum. 2D-ROESY NMR confirms that cholesterol protons (H4, H7, H12, H18, H19, H21, H26, H27) exhibit strong intermolecular correlations with H3/H5 protons of the β-CD cavity in (G₂)₂-β-CD, indicating deeper guest inclusion compared to mono-substituted analogs [3] [8] [9].

Table 3: Comparative Properties of G₂-β-CD and (G₂)₂-β-CD

PropertyG₂-β-CD (Mono-Substituted)(G₂)₂-β-CD (Di-Substituted)
Molecular Weight1,459.3 g/mol1,621.3 g/mol
Cholesterol Solubility ProfileAʟ-type (linear increase)Aᴘ-type (exponential increase)
NMR Interaction SitesH3/H5 protons of β-CDH3/H5 protons + maltosyl proximity
Lysosomal Cholesterol Reduction (in vitro)~40% (at 1 mM)~90% (at 1 mM)
EC/LCFA Synthesis RescueModerateStrong

Properties

CAS Number

107035-66-5

Product Name

6,6-Di-O-maltosyl-beta-cyclodextrin

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23S,25S,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-25-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-5-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-10,15,20,30,35-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

Molecular Formula

C66H110O55

Molecular Weight

1783.5 g/mol

InChI

InChI=1S/C66H110O55/c1-99-55-37(90)26(79)46(13(3-68)103-55)113-58-36(89)25(78)23(76)20(110-58)10-101-66-54-34(87)45(98)65(121-66)118-52-19(9-74)107-61(41(94)31(52)84)114-48-15(5-70)105-59(39(92)28(48)81)115-49-16(6-71)108-62(42(95)30(49)83)119-53-21(11-100-56-38(91)27(80)47(14(4-69)104-56)112-57-35(88)24(77)22(75)12(2-67)102-57)111-64(44(97)33(53)86)117-51-17(7-72)106-60(40(93)29(51)82)116-50-18(8-73)109-63(120-54)43(96)32(50)85/h12-98H,2-11H2,1H3/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54+,55?,56?,57-,58-,59-,60-,61-,62-,63-,64-,65+,66+/m1/s1

InChI Key

FZQSADFFTCNFAF-JGYOQCHZSA-N

SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)COC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)CO)CO)CO)O)O)O)O)O)O)O

Synonyms

6,6-di-O-alpha-maltosyl beta-cyclodextrin
6,6-di-O-maltosyl-beta-cyclodextrin
6,6-DMCD

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)COC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)CO)CO)CO)O)O)O)O)O)O)O

Isomeric SMILES

COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]4[C@@H]([C@H]([C@H](O3)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O4)[C@@H]([C@H]1O)O)CO)CO)COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)CO)CO)CO)O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.